N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that features a triazole ring fused with a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring, which is then fused with the quinazoline moiety. The benzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a quinazoline-3-carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of essential biochemical pathways. This inhibition is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole derivatives: Known for their broad spectrum of biological activities, including antifungal and antibacterial properties.
Quinazoline derivatives: Widely studied for their anticancer and anti-inflammatory activities
Uniqueness
N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to the combination of the triazole and quinazoline rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-benzyl-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C17H13N5O2/c23-16-12-8-4-5-9-13(12)22-15(19-16)14(20-21-22)17(24)18-10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H,18,24) |
InChI Key |
UHPCWFGSFVLNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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